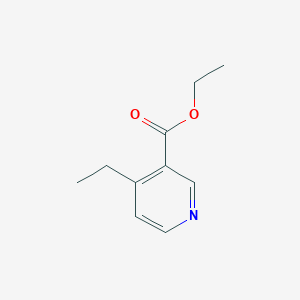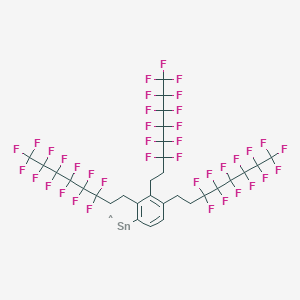
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin is an organotin compound characterized by the presence of three 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups attached to a phenyl tin core. This compound is notable for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin typically involves the reaction of phenyl tin chloride with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the fluorinated reagents and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin undergoes various chemical reactions, including:
Substitution Reactions: The phenyl tin core can participate in nucleophilic substitution reactions, where the fluorinated groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation Reactions: Products include tin oxides and other oxidized tin species.
Reduction Reactions: Products include lower oxidation state tin compounds.
Applications De Recherche Scientifique
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity and stability.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its hydrophobic and chemically resistant properties.
Mécanisme D'action
The mechanism of action of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin involves its interaction with molecular targets through its organotin core. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The fluorinated groups enhance its ability to penetrate biological membranes, increasing its efficacy in biological applications. The pathways involved may include disruption of cellular processes and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonic acid
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)methacrylate
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonic acid
Uniqueness
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl tin is unique due to its organotin core, which imparts distinct chemical reactivity and biological activity compared to other fluorinated compounds. Its high fluorine content provides exceptional hydrophobicity and chemical stability, making it valuable in various applications.
Propriétés
Formule moléculaire |
C30H14F39Sn |
|---|---|
Poids moléculaire |
1234.1 g/mol |
InChI |
InChI=1S/C30H14F39.Sn/c31-13(32,16(37,38)19(43,44)22(49,50)25(55,56)28(61,62)63)7-4-10-2-1-3-11(5-8-14(33,34)17(39,40)20(45,46)23(51,52)26(57,58)29(64,65)66)12(10)6-9-15(35,36)18(41,42)21(47,48)24(53,54)27(59,60)30(67,68)69;/h1-2H,4-9H2; |
Clé InChI |
CRDYKUQBKPHFNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


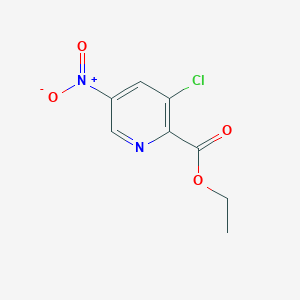
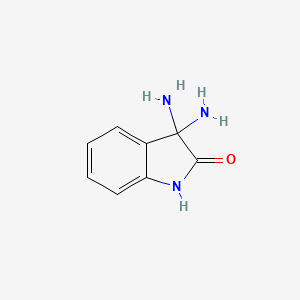

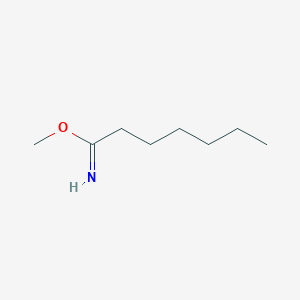
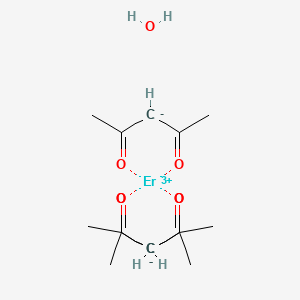

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)


![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
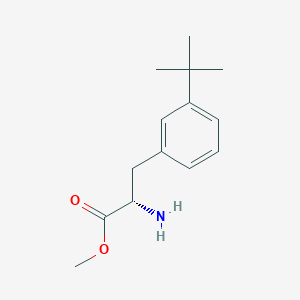
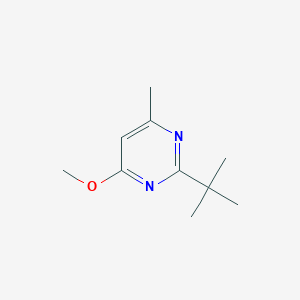
![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
